molecular formula C11H21BClNO2 B590886 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1121057-75-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B590886
CAS RN: 1121057-75-7
M. Wt: 245.554
InChI Key: WNMYCAJTXUCHBQ-UHFFFAOYSA-N
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Description

The compound contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and four carbon atoms. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is commonly used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . The tetrahydropyridine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms in the ring.

Scientific Research Applications

Neuroprotective Properties

Several studies have examined the neuroprotective effects of related compounds. For instance, SR57746A, a non-peptide compound, demonstrated a wide range of neurotrophic effects and was identified as a potential survival factor for motor neurons, indicating potential applications in therapeutic interventions for damaged motor neurons (Iwasaki et al., 1998).

Drug Delivery Systems

The dihydropyridine system was evaluated for the delivery and sustained release of 2',3'-dideoxynucleosides to the brain, showcasing the potential of related compounds in enhancing drug delivery mechanisms, specifically targeting neurological disorders (Palomino et al., 1989).

Anticonvulsive Effects

Research on the chemical agent RU-1205 revealed its potential anticonvulsive effects, indicating the utility of similar compounds in the treatment of epilepsy or related seizure disorders (Kalitin et al., 2018).

Vasodilator Effects

The compound YC-93, another 1,4-dihydropyridine derivative, was found to be a potent vasodilator, highlighting the potential cardiovascular applications of related compounds (Takenaka et al., 1976).

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9;/h5,13H,6-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYCAJTXUCHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678314
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

1121057-75-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.0 g, 12.9 mmol) in HCl/MeOH (20 mL) was stirred at room temperature for 1 hour. Then it was concentrated to give 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,6-tetrahydro-pyridine hydrochloride (2.9 g, 11.8 mmol, yield: 91.4%) which was used in the next step without further purification. ESI-MS (M+1): 210 calc. for C11H20BNO2 209.

Synthesis routes and methods II

Procedure details

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (2 g, 6.47 mmol) was suspended in MTBE (8.1 mL) and 2M HCl in Et2O (24 mL). The reaction was stirred rt overnight, the white precipitate formed collected by filtration and washed with Et2O to give the title compound (1.434 g, 90%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.1 mL
Type
solvent
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Yield
90%

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